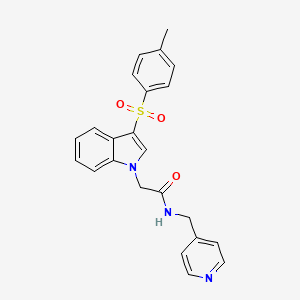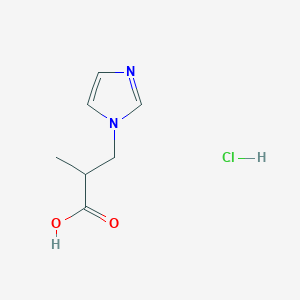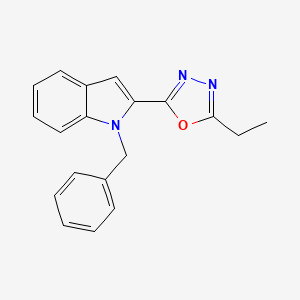
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO has several unique properties that make it an essential tool for studying various biochemical and physiological processes.
Mecanismo De Acción
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzimidazole Derivatives
The compound also contains a benzimidazole moiety. Benzimidazole derivatives have been shown to have antimicrobial activity, and some have been recognized as key functional proteins in bacterial cell division .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has several advantages as a research tool. It is relatively stable and can be stored for an extended period. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is also water-soluble, making it easy to use in aqueous systems. However, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has some limitations as well. It can react with other reactive oxygen and nitrogen species, leading to the formation of unwanted byproducts. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can also interfere with other redox-sensitive signaling pathways, making it challenging to interpret its effects.
Direcciones Futuras
There are several future directions for studying N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide and its effects on various biological systems. One area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on mitochondrial function and oxidative stress. Another area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be used to study the role of NO in cancer biology and inflammation. Overall, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a versatile research tool that can be used to study various biological processes and has the potential to lead to new insights into human health and disease.
Métodos De Síntesis
The synthesis of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves the reaction of 4-pyridinemethanol with 3-tosyl-1H-indole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide as a white solid. The yield of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is typically around 50-60%, and the purity can be verified by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can scavenge NO and prevent its harmful effects, making it an essential tool for studying the role of NO in various biological processes.
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-6-8-19(9-7-17)30(28,29)22-15-26(21-5-3-2-4-20(21)22)16-23(27)25-14-18-10-12-24-13-11-18/h2-13,15H,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAACZHWWDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)